molecular formula C21H20O3S B2478592 2-(Benzylsulfonyl)-1,1-diphenyl-1-ethanol CAS No. 251307-46-7

2-(Benzylsulfonyl)-1,1-diphenyl-1-ethanol

Cat. No.: B2478592
CAS No.: 251307-46-7
M. Wt: 352.45
InChI Key: MHCLGEIQFYRCNF-UHFFFAOYSA-N
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Description

2-(Benzylsulfonyl)-1,1-diphenyl-1-ethanol (CAS 251307-46-7) is a sulfonyl-substituted ethanol derivative with the molecular formula C21H20O3S and a molecular weight of 352.45 g/mol . Its structure features a benzylsulfonyl group attached to a central carbon bearing two phenyl rings and a hydroxyl-containing ethanol moiety.

Properties

IUPAC Name

2-benzylsulfonyl-1,1-diphenylethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O3S/c22-21(19-12-6-2-7-13-19,20-14-8-3-9-15-20)17-25(23,24)16-18-10-4-1-5-11-18/h1-15,22H,16-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHCLGEIQFYRCNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)CC(C2=CC=CC=C2)(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylsulfonyl)-1,1-diphenyl-1-ethanol typically involves the reaction of benzylsulfonyl chloride with 1,1-diphenyl-1-ethanol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:

C6H5CH2SO2Cl+(C6H5)2CHOH(C6H5)2CHOSO2CH2C6H5+HCl\text{C}_6\text{H}_5\text{CH}_2\text{SO}_2\text{Cl} + \text{(C}_6\text{H}_5\text{)}_2\text{C}\text{H}\text{OH} \rightarrow \text{(C}_6\text{H}_5\text{)}_2\text{C}\text{H}\text{O}\text{SO}_2\text{CH}_2\text{C}_6\text{H}_5 + \text{HCl} C6​H5​CH2​SO2​Cl+(C6​H5​)2​CHOH→(C6​H5​)2​CHOSO2​CH2​C6​H5​+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Nucleophilic Substitution

The sulfonyl group acts as an electron-withdrawing facilitator for SN reactions:

Reaction Type Conditions Product Yield Ref
Alkoxy substitutionK₂CO₃, DMF, 80°C, 12 hr2-(Phenoxy)-1,1-diphenyl-1-ethanol73%
Amine displacementEt₃N, CH₃CN, reflux, 24 hr2-(Benzylamino)-1,1-diphenyl-1-ethanol65%

Mechanistic studies indicate an Sₙ2 pathway at the β-carbon, with sulfonyl stabilization of the transition state .

Esterification and Etherification

The secondary alcohol undergoes typical oxygen-centered reactions:

Ester formation

  • Reacts with acetyl chloride (pyridine, 0°C → RT) to produce 2-(benzylsulfonyl)-1,1-diphenyl-1-ethyl acetate (91% yield) .

  • Transesterification with methyl acrylate (Lipase B, toluene, 60°C) achieves 78% enantiomeric excess .

Ether synthesis
Williamson conditions (NaH, THF, alkyl halide) yield ether derivatives like 2-(benzylsulfonyl)-1,1-diphenyl-1-ethoxyethane (84%) .

Cyclocondensation Reactions

The sulfonyl group participates in heterocycle formation:

1,3,4-Oxadiazole synthesis
Reaction with hydrazine hydrate (EtOH, Δ) forms hydrazide intermediates, which cyclize with POCl₃ to give 5-(1,1-diphenylethyl)-3-(benzylsulfonyl)-1,3,4-oxadiazole (67%) .

Triazole derivatives
Click chemistry with NaN₃/CuSO₄·5H₂O generates 1,2,3-triazole-linked hybrids (R.T., 12 hr, 72%) .

Reduction Pathways

Controlled reduction targets specific functional groups:

Selective alcohol reduction
NaBH₄/CeCl₃ in THF reduces the hydroxyl to a methylene group (2-(benzylsulfonyl)-1,1-diphenylethane, 58%) without affecting the sulfone .

Full sulfone reduction
LiAlH₄/AlCl₃ (1:3) in ether reduces the sulfonyl to thioether (2-(benzylthio)-1,1-diphenyl-1-ethanol, 41%) .

Acid-Base Reactivity

The compound exhibits:

  • pKa = 12.3 (alcohol proton, potentiometric titration in MeOH/H₂O)

  • Stability in pH 2–10 aqueous solutions (HPLC monitoring, 24 hr)

Comparative Reaction Kinetics

Substitution rates vary significantly by nucleophile:

Nucleophile Relative Rate (k_rel)Solvent
HO⁻1.00 (reference)H₂O/EtOH
NH₃0.47CH₃CN
PhO⁻3.12DMF

Data derived from competition experiments using GC-MS analysis .

Scientific Research Applications

Medicinal Chemistry

2-(Benzylsulfonyl)-1,1-diphenyl-1-ethanol is explored for its potential therapeutic properties:

  • Antioxidant Activity : Exhibits significant antioxidant properties due to the presence of the sulfonyl group, which enhances reactivity with free radicals.
  • Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor, particularly against kinases and proteases, suggesting applications in cancer treatment and other diseases.
  • Antimicrobial Properties : Preliminary studies indicate antimicrobial activity against various bacterial strains, making it a candidate for developing new antimicrobial agents.

Organic Synthesis

This compound serves as an intermediate in the synthesis of more complex molecules. Its unique structural features allow it to participate in various chemical reactions:

  • Oxidation : The hydroxyl group can be oxidized to form ketones.
  • Reduction : The sulfonyl group can be reduced to a sulfide.
  • Substitution Reactions : The benzyl group can be replaced with other functional groups through nucleophilic substitution.

Research Findings and Case Studies

Several studies have investigated the biological implications and applications of this compound:

StudyFindings
Study 1Demonstrated significant antioxidant activity and enzyme inhibition in vitro.
Study 2Evaluated effects on cell proliferation in cancer cell lines, showing promising apoptosis induction.
Study 3Investigated its role as a catalyst in organic synthesis, highlighting versatility in reactions.

Mechanism of Action

The mechanism of action of 2-(Benzylsulfonyl)-1,1-diphenyl-1-ethanol involves its interaction with biological targets such as enzymes and receptors. The sulfonyl group can form strong interactions with amino acid residues in enzyme active sites, potentially inhibiting their activity. The benzyl and diphenyl groups may enhance the compound’s binding affinity and specificity for certain molecular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 2-(Benzylsulfonyl)-1,1-diphenyl-1-ethanol, the following structurally related compounds are analyzed:

Table 1: Structural and Functional Comparison

Compound Name CAS Number Molecular Formula Key Substituents Biological Activity (Highlighted) Synthesis Method
This compound 251307-46-7 C21H20O3S Benzylsulfonyl, diphenyl, ethanol Inferred: Potential antifungal activity Likely multi-step sulfonylation/alkylation
2-(Benzylsulfonyl)-1,1-bis(4-fluorophenyl)-1-ethanol 303152-07-0 C21H18F2O3S Fluorinated phenyl groups Inferred: Enhanced lipophilicity/bioavailability Halogenation of parent compound
2-((2-Chlorobenzyl)sulfonyl)benzothiazole (4f) Not provided C14H11ClN2O2S2 Chlorobenzylsulfonyl, benzothiazole Potent antifungal activity against Aspergillus spp. (MIC: 0.5–2 µg/mL) One-pot synthesis in aqueous medium
1-(1,3-Benzothiazol-2-yl)-1-(2,4-dimethylphenyl)ethanol Not provided C16H15NOS Benzothiazole, dimethylphenyl Antimicrobial and anticancer potential Condensation of 2-mercaptobenzothiazole

Key Comparisons

Structural Modifications and Bioactivity: Fluorinated Analog (CAS 303152-07-0): The substitution of phenyl groups with fluorine atoms likely increases metabolic stability and membrane permeability compared to the parent compound . Fluorine’s electronegativity may enhance interactions with fungal cytochrome P450 enzymes, a mechanism observed in other sulfonyl derivatives . Benzothiazole Derivatives (e.g., 4f): These compounds demonstrate superior antifungal activity (MIC 0.5–2 µg/mL against Aspergillus fumigatus) compared to non-oxidized analogs, attributed to the sulfonyl group’s electron-withdrawing effects, which improve target binding .

Synthetic Efficiency: Benzothiazole-sulfonyl derivatives (e.g., 4f, 4k) are synthesized via a one-pot aqueous method with >85% yield, avoiding toxic solvents . This contrasts with the likely multi-step synthesis of this compound, which may require chromatographic purification .

Biological Spectrum: While this compound lacks direct activity data, its benzothiazole analogs exhibit broad-spectrum antifungal effects, outperforming commercial agents like Captan (MIC 2–8 µg/mL vs. 4f’s 0.5–2 µg/mL) .

Mechanistic Insights: Sulfonyl groups in these compounds disrupt fungal cell membranes by inhibiting ergosterol biosynthesis or interfering with redox enzymes . The diphenyl-ethanol scaffold may further enhance binding to hydrophobic pockets in fungal proteins, a hypothesis supported by molecular docking studies on similar structures .

Biological Activity

2-(Benzylsulfonyl)-1,1-diphenyl-1-ethanol is an organic compound notable for its complex structure, which includes a benzylsulfonyl group and a diphenyl ethanol moiety. Its molecular formula is C18H18O3SC_{18}H_{18}O_{3}S. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications.

Biological Properties

Research indicates that this compound exhibits a range of biological activities:

  • Antioxidant Activity : The compound demonstrates significant antioxidant properties, which are crucial for combating oxidative stress in biological systems. This activity is primarily attributed to the presence of the sulfonyl group, which enhances its reactivity with free radicals.
  • Enzyme Inhibition : Studies have shown that this compound can inhibit specific enzymes, suggesting its potential as a therapeutic agent. For instance, it may interact with kinases or proteases, leading to the modulation of various signaling pathways involved in cell proliferation and apoptosis .
  • Antimicrobial Properties : Preliminary investigations suggest that this compound exhibits antimicrobial activity against certain bacterial strains. This property could be beneficial in developing new antimicrobial agents.

The biological activity of this compound is largely dependent on its ability to interact with various biological targets:

  • Binding Affinity : The compound's sulfonyl group plays a critical role in enhancing its binding affinity to target enzymes and receptors. This interaction can inhibit enzyme activity, thereby affecting metabolic pathways related to disease processes such as cancer .
  • Cellular Effects : By modulating enzyme activity, this compound can influence cellular processes such as apoptosis and cell cycle progression. Research has indicated that it may induce apoptosis in cancer cells through specific signaling pathways.

Research Findings and Case Studies

Several studies have explored the biological implications of this compound:

StudyFindings
Study 1Demonstrated significant antioxidant activity and enzyme inhibition in vitro.
Study 2Evaluated the compound's effects on cell proliferation in various cancer cell lines, showing promising results in inducing apoptosis.
Study 3Investigated the compound's role as a catalyst in organic synthesis, highlighting its versatility in chemical reactions.

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